molecular formula C14H11F7N2O B414200 2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 331260-81-2

2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No. B414200
CAS RN: 331260-81-2
M. Wt: 356.24g/mol
InChI Key: NBLIBZRLBTVVMZ-UHFFFAOYSA-N
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Description

The compound “2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a butanamide backbone with heptafluoro substituents and an indole ring attached via an ethyl linker. The exact 3D structure would depend on the conformation and orientation of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its fluorinated butanamide structure and indole group. It would likely be a solid at room temperature, with a high degree of thermal stability. Its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Indole Synthesis

One relevant area of research is the synthesis of indole compounds, which can be crucial for the development of pharmaceuticals and materials. The indole structure is a core component of many natural and synthetic molecules with significant biological activity. The review by Taber and Tirunahari (2011) presented a comprehensive classification of all indole syntheses, highlighting the importance of developing new methods for indole synthesis due to its relevance in organic chemistry. This work underscores the significance of indole and its derivatives in scientific research, potentially relating to compounds like the one (Taber & Tirunahari, 2011).

Ionic Liquids in Separation Processes

Another indirectly related area involves the use of ionic liquids for separation processes, as investigated by Domańska et al. (2016). While not directly linked to the compound of interest, this research illustrates the versatility of ionic liquids in chemical synthesis and separation, potentially relevant for the synthesis or processing of complex fluorochemicals (Domańska, Wlazło, & Karpińska, 2016).

Ethylene and Plant Growth Regulation

The regulation of plant growth by ethylene, which could be related to the study of various organic compounds including fluorinated ones, was discussed by Savidge (1988). This research provides insights into the hormonal regulation of plants, which could be an interesting angle if the compound affects or is affected by ethylene or similar growth regulators (Savidge, 1988).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it were a drug or biologically active compound, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide” would require appropriate safety precautions. It’s important to note that fluorinated compounds can be potentially hazardous and should be handled with care .

Future Directions

The potential applications and future directions for “2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide” would depend on its physical and chemical properties, as well as its biological activity. Fluorinated compounds are of interest in various fields, including materials science and medicinal chemistry .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F7N2O/c15-12(16,13(17,18)14(19,20)21)11(24)22-6-5-8-7-23-10-4-2-1-3-9(8)10/h1-4,7,23H,5-6H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIBZRLBTVVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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